Phenylglyoxylyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

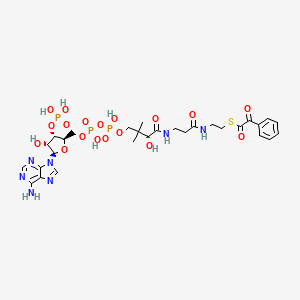

Phenylglyoxylyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of phenylglyoxylic acid. It derives from a coenzyme A and a phenylglyoxylic acid. It is a conjugate acid of a this compound(4-).

Aplicaciones Científicas De Investigación

Biochemical Applications

Phenylglyoxylyl-CoA is primarily involved in the metabolic pathways of aromatic compounds. It serves as an intermediate in the degradation of phenolic compounds, which are prevalent in both natural and synthetic environments.

Metabolism of Aromatic Compounds

This compound is synthesized from phenylglyoxylic acid through the action of coenzyme A. This reaction is crucial for the subsequent breakdown of phenolic compounds by various microorganisms, particularly in anaerobic conditions. For instance, studies have shown that bacteria such as Pseudomonas putida utilize this compound in the degradation of phenolic substrates, facilitating the conversion into less toxic forms suitable for further metabolism .

Role in Biodegradation

The compound has been implicated in the biodegradation of environmental pollutants, particularly those derived from industrial processes. Research indicates that microbial communities can utilize this compound as a key metabolite in the breakdown of styrene derivatives, which are common pollutants .

Pharmacological Applications

The pharmacological relevance of this compound is rooted in its role as a metabolite that can influence various biological pathways.

Neurotoxicity Studies

Research has highlighted the neurotoxic effects associated with its precursor, phenylglyoxylic acid. In animal studies, exposure to phenylglyoxylic acid has been linked to alterations in neurotransmitter levels and potential neurodegenerative effects . Understanding these pathways is critical for developing therapeutic strategies against neurotoxicity induced by styrene exposure.

Drug Development

This compound's structural properties make it a candidate for drug development, particularly in designing inhibitors targeting specific metabolic pathways involving aromatic compounds. The insights gained from studying its interactions can lead to novel therapeutic agents aimed at treating conditions related to aromatic compound toxicity.

Environmental Applications

The environmental applications of this compound are significant due to its involvement in bioremediation processes.

Bioremediation Strategies

Microbial bioremediation utilizing this compound has shown promise in detoxifying contaminated sites. By harnessing microbial metabolism that involves this compound, researchers have developed strategies to enhance the breakdown of hazardous aromatic compounds in polluted environments .

Case Studies and Data Tables

To illustrate the applications discussed, several case studies and data tables are provided below.

Análisis De Reacciones Químicas

Decarboxylation Reactions

Phenylglyoxylyl-CoA undergoes decarboxylation, a central reaction in its metabolic pathway. This process is critical for detoxification and energy production in microbial systems.

Mechanism and Intermediates

-

Reaction pathway :

Phenylglyoxylyl CoA→Benzoyl CoA+CO2The reaction involves a transient quinone methide intermediate , detected indirectly via hyperpolarized ¹³C NMR . Selective saturation pulses confirmed the intermediate’s resonance at ~103 ppm, aligning with theoretical models .

-

Enzymatic catalysis : Thiamine diphosphate (ThDP)-dependent decarboxylases facilitate C–C bond cleavage, producing benzaldehyde derivatives .

Experimental evidence :

-

Kinetic data : Real-time NMR revealed a decarboxylation rate constant (k) of ~0.05 s⁻¹ under ambient conditions .

-

pH dependence : Optimal activity occurs at pH 7–8, consistent with enzymatic mechanisms requiring deprotonated active-site residues .

Role in Metabolic Pathways

This compound is a node in the degradation of aromatic compounds, particularly in Azoarcus evansii and Pseudomonas putida .

Key Pathways

-

Aerobic degradation :

-

Detoxification :

Enzymes involved :

| Enzyme | Function | Organism | Reference |

|---|---|---|---|

| Acyl-CoA synthetase | Activates phenylglyoxylic acid to CoA ester | A. evansii | |

| Benzoylformate decarboxylase | Catalyzes decarboxylation | Bacillus subtilis |

Thermodynamic and Kinetic Data

Experimental studies provide insights into the energetics of this compound reactions:

Table 1: Thermodynamic Parameters

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| Decarboxylation | -120 | -95 | |

| ATP-dependent CoA activation | +34.5 | +28.3 |

Notable observations :

-

The decarboxylation is exothermic, driven by CO₂ release and aromatic stabilization .

-

ATP hydrolysis (−30.5 kJ/mol) offsets the endergonic activation of phenylglyoxylic acid .

Industrial and Clinical Relevance

-

Bioremediation : Microbial pathways involving this compound degrade styrene and related pollutants .

-

Urea cycle disorders : Phenylacetyl-CoA (a related metabolite) conjugates with glutamine to excrete excess nitrogen .

Open Questions and Research Gaps

Propiedades

Fórmula molecular |

C29H40N7O18P3S |

|---|---|

Peso molecular |

899.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxo-2-phenylethanethioate |

InChI |

InChI=1S/C29H40N7O18P3S/c1-29(2,23(40)26(41)32-9-8-18(37)31-10-11-58-28(42)20(38)16-6-4-3-5-7-16)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(39)27(52-17)36-15-35-19-24(30)33-14-34-25(19)36/h3-7,14-15,17,21-23,27,39-40H,8-13H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1 |

Clave InChI |

FISPFQWSJIRGHD-SVHODSNWSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)C4=CC=CC=C4)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)C4=CC=CC=C4)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.